{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol
Description
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(9-tert-butyl-1-oxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C13H24O2/c1-12(2,3)11-5-4-7-13(11)8-6-10(9-14)15-13/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
OZFBIQJQAQERRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC12CCC(O2)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.
Chemical Reactions Analysis
{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides .
Scientific Research Applications
{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. The tert-butyl group and the spirocyclic structure contribute to its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Spiro Ring Heteroatoms
- {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol vs. tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (): The diazaspiro compound replaces oxygen with nitrogen, enhancing hydrogen-bonding capacity and basicity. Its carboxylate group increases polarity, whereas the tert-butyl-methanol derivative is less polar but more lipophilic . Reactivity: The diazaspiro compound’s nitrogen atoms facilitate interactions with electrophiles, while the oxaspiro system in the target compound is more electron-rich due to oxygen’s electronegativity.
Substituent Effects
- This compound vs. {6-methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol (): The methyl-substituted analog has a smaller alkyl group, reducing steric hindrance compared to the tert-butyl group. The additional oxygen in the 1,7-dioxaspiro system increases polarity and may alter ring strain . Solubility: The tert-butyl group decreases aqueous solubility but enhances stability in organic solvents.
Physical and Chemical Properties
| Property | {6-Tert-butyl-1-oxaspiro[...]methanol | {1,4-dioxaspiro[...]methanol | tert-butyl 6-oxo-2,7-diazaspiro[...]carboxylate |
|---|---|---|---|
| Molecular Weight | ~198.3 g/mol (estimated) | 158.2 g/mol | 284.3 g/mol |
| Key Functional Groups | Tert-butyl, hydroxymethyl | Dioxaspiro, hydroxymethyl | Diazaspiro, carboxylate, tert-butyl |
| Polarity | Moderate (lipophilic) | High (polar) | High (ionic carboxylate) |
| Stability | High (steric protection) | Moderate | Moderate (sensitive to hydrolysis) |
Data derived from .
Biological Activity
{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 212.33 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of this compound have been investigated in various studies.
- Anticancer Activity : Some studies suggest that spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, compounds similar in structure have shown efficacy against melanoma cells by inhibiting DNA synthesis and promoting DNA fragmentation .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. This mechanism is crucial in conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Properties : Preliminary evaluations indicate that this compound could possess antimicrobial activity, although specific data on its efficacy against various pathogens is limited.
Case Studies and Research Findings
A review of the literature reveals several significant findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
